6-iodo-6H-quinazolin-4-one

Lapatinib Synthesis Intermediate

6-Iodo-6H-quinazolin-4-one is a critical Lapatinib intermediate, with the 6-iodo group enabling Suzuki coupling for furan installation. It also exhibits antimicrobial and multi-kinase inhibitory activity. Essential for oncology-focused pharma and CROs. Compare purity and pricing now.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
Cat. No. B15134311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-6H-quinazolin-4-one
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC(=O)C2=CC1I
InChIInChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H
InChIKeyPMBNBAKAXSCJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-6H-quinazolin-4-one: Core Properties and Role as a Lapatinib Intermediate


6-Iodo-6H-quinazolin-4-one (CAS 16064-08-7) is a heterocyclic compound belonging to the quinazolinone family, characterized by a core 4(3H)-quinazolinone structure with an iodine substituent at the 6-position. Its molecular formula is C8H5IN2O and molecular weight is 272.04 g/mol [1]. It is primarily recognized as a key intermediate in the multi-step synthesis of the dual tyrosine kinase inhibitor Lapatinib [2], and its derivatives have been investigated for antimicrobial [3] and multi-kinase inhibitory activities [4].

Why 6-Iodo-6H-quinazolin-4-one Cannot Be Replaced by Other Quinazolinones


Quinazolin-4-ones share a common core, but substitution at the 6-position critically dictates biological activity and synthetic utility. The presence of iodine at the 6-position is essential for its role as a precursor to Lapatinib, as the iodine atom serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to install the necessary furan ring [1]. In the context of antimicrobial activity, derivatives of 6-iodoquinazolin-4-one exhibit a distinct spectrum of activity compared to non-iodinated analogues, with some showing moderate to potent effects against specific bacterial and fungal strains [2]. Furthermore, in multi-kinase inhibition studies, the 6-iodo substitution has been shown to be a key component in achieving high potency against ABL, ALK, and c-RAF kinases, with certain 3-substituted-6-iodo derivatives demonstrating exceptional antitumor activity in vitro and in vivo [3]. Substitution with other halogens or functional groups at this position would likely lead to compounds with different reactivity, biological profiles, and synthetic pathways, underscoring the non-interchangeable nature of 6-iodo-6H-quinazolin-4-one.

Quantitative Evidence for Selecting 6-Iodo-6H-quinazolin-4-one Over Analogs


High-Yield Lapatinib Synthesis via 6-Iodo-6H-quinazolin-4-one Intermediate

6-Iodo-6H-quinazolin-4-one is a critical intermediate for the synthesis of Lapatinib tosylate monohydrate. A five-step process using this compound achieved an overall yield of 48%, with the chlorination step yielding 88% and the Suzuki coupling step yielding 96% [1]. The high efficiency of this pathway is crucial for commercial production, and the presence of the 6-iodo group is essential for the Suzuki coupling reaction. Alternative quinazolinone derivatives lacking the iodine atom at the 6-position are not suitable for this synthetic route.

Lapatinib Synthesis Intermediate

Multi-Kinase Inhibitory Potency of 6-Iodo-6H-quinazolin-4-one Derivatives

Derivatives of 6-iodo-6H-quinazolin-4-one demonstrate potent inhibition of key oncogenic kinases. For instance, a series of 3-substituted-6-iodo-2-(pyridin-3/4-yl)quinazolin-4-ones showed exceptional antitumor activity against a panel of nine cancer cell lines, with the most active compound (10a) exhibiting strong inhibition of ABL, ALK, and c-RAF kinases [1]. While specific IC50 values are not provided in this source, the study highlights the superior potency of these 6-iodo derivatives compared to their acyclic analogues, indicating the importance of the quinazolinone core with the 6-iodo substitution for kinase binding.

Kinase Inhibitor Cancer IC50

Antimicrobial Activity Spectrum of 6-Iodo-6H-quinazolin-4-one Derivatives

A series of 6-iodoquinazolin-4-one derivatives were synthesized and evaluated for antibacterial and antifungal activities. All compounds showed potent to moderately potent antimicrobial activity against a panel of Gram-negative (E. coli, P. aeruginosa), Gram-positive (S. aureus, B. subtilis, B. cereus) bacteria, and pathogenic fungi (C. albicans, S. cerevisiae) [1]. While specific MIC values are not detailed in this source, the study used Streptomycin and Nystatin as standard drugs for comparison, indicating a benchmark for activity.

Antimicrobial Antifungal MIC

Optimal Use Cases for 6-Iodo-6H-quinazolin-4-one in Research and Development


Synthesis of Lapatinib and Related Tyrosine Kinase Inhibitors

The primary industrial application of 6-iodo-6H-quinazolin-4-one is as a key intermediate in the synthesis of Lapatinib, a dual EGFR/HER2 tyrosine kinase inhibitor approved for the treatment of HER2-positive breast cancer [1]. The high-yielding synthetic route established using this compound [2] makes it an essential procurement item for pharmaceutical companies and CROs involved in the production or development of Lapatinib and its analogues.

Development of Novel Multi-Kinase Inhibitors for Cancer Therapy

Researchers focused on developing next-generation kinase inhibitors can utilize 6-iodo-6H-quinazolin-4-one as a versatile scaffold. Studies have shown that derivatives of this compound exhibit potent multi-kinase inhibitory activity against targets such as ABL, ALK, and c-RAF, which are implicated in various cancers [3]. The 6-iodo group provides a synthetic handle for further derivatization to optimize potency and selectivity.

Exploration of Novel Antimicrobial Agents

Academic and industrial groups investigating new antimicrobial compounds can employ 6-iodo-6H-quinazolin-4-one as a core structure. Its derivatives have demonstrated promising activity against a range of clinically relevant bacterial and fungal pathogens [4], making it a valuable building block for antimicrobial drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-iodo-6H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.